molecular formula C8H7IN2 B1450012 6-Iodo-3-methyl-1H-indazole CAS No. 1082041-53-9

6-Iodo-3-methyl-1H-indazole

Cat. No.: B1450012
CAS No.: 1082041-53-9
M. Wt: 258.06 g/mol
InChI Key: WZFXTMDHAKOGFQ-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Biochemical Analysis

Biochemical Properties

6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. This compound acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, this compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, this compound influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periodsLong-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, this compound affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-1H-indazole can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents), solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper.

    Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-3-methyl-1H-indazole is unique due to the presence of both iodine and a methyl group on the indazole ring. This combination of substituents can enhance its reactivity and potential biological activities compared to other indazole derivatives .

Biological Activity

Overview

6-Iodo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily noted for its potential anticancer properties, particularly through its interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tryptophan metabolism and immune regulation.

Target Enzyme:
this compound acts as an inhibitor of IDO1 , leading to the disruption of tryptophan catabolism. This inhibition results in decreased levels of kynurenine, a metabolite associated with immune suppression and tumor growth.

Cellular Effects:
The compound induces apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase. It modulates the expression of key proteins involved in cell survival, such as p53 and Bcl-2 family members.

Molecular Interactions:
At the molecular level, this compound binds to active sites on target enzymes, inhibiting their activity and subsequently altering cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

Activity Description References
Anticancer Induces apoptosis in colorectal cancer cells; inhibits IDO1 leading to reduced tumor growth.
Antimicrobial Exhibits activity against various bacterial strains, although specific mechanisms are less documented.
Anti-inflammatory May modulate inflammatory responses through its effects on immune cell function.

Anticancer Activity

In vitro studies demonstrated that this compound significantly suppressed IDO1 expression and induced G2/M cell cycle arrest in human colorectal cancer cells. The compound showed a dose-dependent effect, with lower doses exhibiting significant anticancer activity while higher doses led to toxicity.

Dosage Effects in Animal Models

Animal studies indicated that low to moderate doses of this compound resulted in significant anticancer effects with minimal toxicity. However, higher doses were associated with hepatotoxicity and nephrotoxicity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tryptophan metabolism pathway , which is crucial for regulating immune responses. By inhibiting IDO1, this compound alters the levels of tryptophan metabolites such as kynurenine and serotonin, impacting both immune function and tumor dynamics.

Properties

IUPAC Name

6-iodo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFXTMDHAKOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650578
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-53-9
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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